molecular formula C29H22N4O4S B15041170 5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15041170
M. Wt: 522.6 g/mol
InChI Key: AJIHXCAMFDXVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the diazinane-dione core and the addition of the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to specific sites, modulating the activity of target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylene}cyclohexane-1,3-dione
  • 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane

Uniqueness

Compared to similar compounds, 5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C29H22N4O4S

Molecular Weight

522.6 g/mol

IUPAC Name

5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C29H22N4O4S/c1-19-16-21(20(2)30(19)24-14-9-15-25(18-24)33(36)37)17-26-27(34)31(22-10-5-3-6-11-22)29(38)32(28(26)35)23-12-7-4-8-13-23/h3-18H,1-2H3

InChI Key

AJIHXCAMFDXVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.